molecular formula C14H14BrNOS2 B2637893 4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1798028-00-8

4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2637893
CAS RN: 1798028-00-8
M. Wt: 356.3
InChI Key: FSXQHYOHKIDMOK-UHFFFAOYSA-N
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Description

“4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide” is a compound that incorporates a thiophene species . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives have been prepared from enaminones via the reaction with different nucleophiles and electrophiles . The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Future Directions

Thiophene derivatives have promising pharmacological characteristics and a variety of therapeutic applications have been surveyed in the literature . They are known as diabetes mellitus, antihypertensive, antimicrobial, analgesic and anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents . Therefore, the future research directions could involve further exploration of the therapeutic potential of “4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide” and other thiophene derivatives.

properties

IUPAC Name

4-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS2/c15-10-8-13(19-9-10)14(17)16(11-3-4-11)6-5-12-2-1-7-18-12/h1-2,7-9,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQHYOHKIDMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

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